molecular formula C7H9F8NO3S B12694482 1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide CAS No. 93894-53-2

1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide

Cat. No.: B12694482
CAS No.: 93894-53-2
M. Wt: 339.21 g/mol
InChI Key: HVRZEMISTDPHLI-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide is a chemical compound with the molecular formula C₇H₉F₈NO₃S and a molecular weight of 339.2 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide typically involves the reaction of a fluorinated butane derivative with N-methyl-N-(2-hydroxyethyl)amine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulphonamide group. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong interactions with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein-protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide can be compared with other fluorinated sulphonamides, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

93894-53-2

Molecular Formula

C7H9F8NO3S

Molecular Weight

339.21 g/mol

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulfonamide

InChI

InChI=1S/C7H9F8NO3S/c1-16(2-3-17)20(18,19)7(14,15)6(12,13)5(10,11)4(8)9/h4,17H,2-3H2,1H3

InChI Key

HVRZEMISTDPHLI-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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